molecular formula C9H6ClIN2 B13002791 4-Chloro-8-iodo-2-methylquinazoline

4-Chloro-8-iodo-2-methylquinazoline

Cat. No.: B13002791
M. Wt: 304.51 g/mol
InChI Key: LTUXFAYBDVYVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-8-iodo-2-methylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities. The compound has a molecular formula of C9H6ClIN2 and a molecular weight of 320.52 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-iodo-2-methylquinazoline typically involves the iodination of 4-chloro-2-methylquinazoline. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-iodo-2-methylquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-8-iodo-2-methylquinazoline, while oxidation with potassium permanganate could yield this compound N-oxide .

Scientific Research Applications

4-Chloro-8-iodo-2-methylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodo-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-iodo-2-methylquinazoline is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential biological activities. The combination of these halogens allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Chloro-8-iodo-2-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial treatments, and as a biochemical probe. Its unique structure, featuring both chlorine and iodine atoms, enhances its reactivity and biological interactions.

The molecular formula of this compound is C9H6ClIN2, with a molecular weight of 320.52 g/mol. The presence of halogens (Cl and I) allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

PropertyValue
Molecular FormulaC9H6ClIN2
Molecular Weight320.52 g/mol
IUPAC NameThis compound
InChI KeyLTUXFAYBDVYVHI-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptor tyrosine kinases (RTKs) and other enzymes implicated in cancer cell proliferation. By inhibiting these targets, the compound can disrupt critical signaling pathways in tumor cells, leading to reduced cell growth and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research involving the synthesis of novel 4-anilinoquinazolines demonstrated significant antiproliferative effects against various cancer cell lines, including HCT-116 (colorectal carcinoma) and T98G (glioblastoma) cells. Compounds derived from this class showed IC50 values as low as 2.0 µM against T98G cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound exhibit antimicrobial activity. The compound's ability to disrupt bacterial cell wall synthesis has been noted, making it a candidate for further exploration in antibiotic development.

Case Studies

  • Antiproliferative Activity Evaluation :
    A study screened various synthesized compounds against HCT-116 and T98G cell lines at a concentration of 50 µM. Several compounds demonstrated over 75% inhibition of cell proliferation, with derivative 10b showing particularly promising results with IC50 values of 2.8 µM and 2.0 µM against HCT-116 and T98G cells, respectively .
  • Mechanistic Insights :
    Further investigations into the mechanism revealed that these compounds inhibit specific kinases involved in tumor growth signaling pathways. This suggests that modifications to the quinazoline structure could enhance selectivity and potency against cancer cells.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

4-chloro-8-iodo-2-methylquinazoline

InChI

InChI=1S/C9H6ClIN2/c1-5-12-8-6(9(10)13-5)3-2-4-7(8)11/h2-4H,1H3

InChI Key

LTUXFAYBDVYVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2I)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.